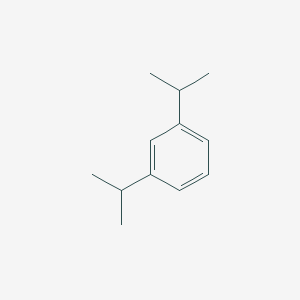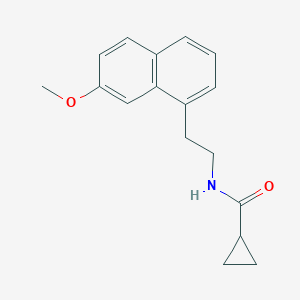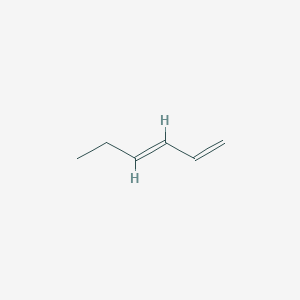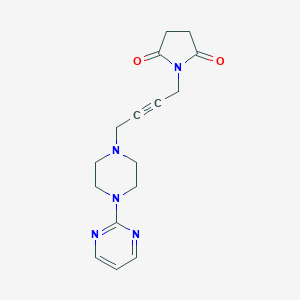
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, JNJ-31020028, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism Of Action
JNJ-31020028 works by blocking the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By blocking this receptor, JNJ-31020028 reduces the amount of dopamine released, which can help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemical And Physiological Effects
Studies have shown that JNJ-31020028 has a number of biochemical and physiological effects. In addition to its effect on the dopamine D2 receptor, JNJ-31020028 has also been shown to have an effect on the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and anxiety, and JNJ-31020028 has been shown to reduce the activity of this receptor.
Advantages And Limitations For Lab Experiments
One of the advantages of JNJ-31020028 is its selectivity for the dopamine D2 receptor. This makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders, as it can target this specific receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-31020028 is its solubility. The compound is not very soluble in water, which can make it difficult to use in lab experiments.
Future Directions
There are several future directions for research on JNJ-31020028. One area of research is the development of more soluble forms of the compound, which would make it easier to use in lab experiments. Another area of research is the potential use of JNJ-31020028 in the treatment of other psychiatric disorders, such as depression and anxiety. Finally, research could also focus on the development of other compounds that target the dopamine D2 receptor, which could potentially be more effective than JNJ-31020028.
Synthesis Methods
The synthesis of JNJ-31020028 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-butyn-1-ol in the presence of a base to form 4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butyn-1-ol. This intermediate compound is then reacted with 2,5-pyrrolidinedione in the presence of a catalyst to form JNJ-31020028.
Scientific Research Applications
JNJ-31020028 has been studied for its potential applications in scientific research. One of the major areas of research has been the compound's effect on the dopamine D2 receptor. Studies have shown that JNJ-31020028 is a selective antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
properties
CAS RN |
135705-03-2 |
|---|---|
Product Name |
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- |
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N5O2/c22-14-4-5-15(23)21(14)9-2-1-8-19-10-12-20(13-11-19)16-17-6-3-7-18-16/h3,6-7H,4-5,8-13H2 |
InChI Key |
JYZDVMAKJSAKIG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
Canonical SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
Other CAS RN |
135705-03-2 |
synonyms |
1-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)-2-butynyl)-2,5-pyrrolidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






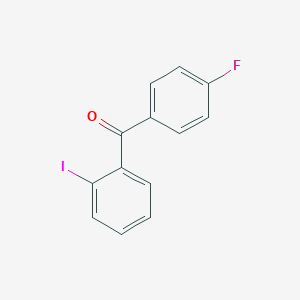
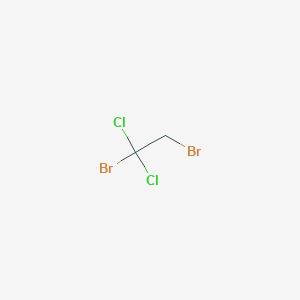
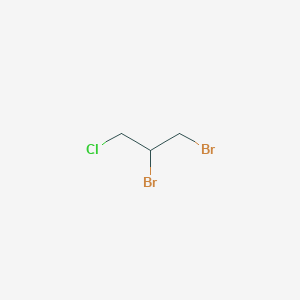
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)

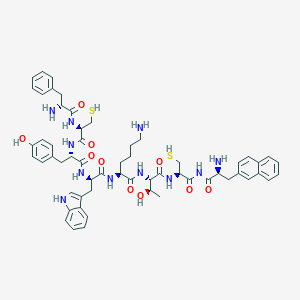

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
